(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine
Overview
Description
(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine is an organic compound that features a 1,2,4-oxadiazole ring substituted with a phenyl group at the 3-position and a methanamine group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a phenyl-substituted amidoxime with a suitable nitrile oxide precursor under acidic conditions. For example, the reaction of tert-butylamidoxime with a nitrile oxide in the presence of PTSA-ZnCl₂ can yield the desired oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like zinc powder for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction could produce amine derivatives .
Scientific Research Applications
(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, anticonvulsant, and antimicrobial agent.
Material Science: The compound’s unique structure makes it suitable for use in high-energy materials and as a building block for advanced materials.
Industrial Chemistry: It can be used as an intermediate in the synthesis of various industrial chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes like succinate dehydrogenase, leading to the disruption of metabolic pathways in target organisms . The compound’s structure allows it to bind effectively to active sites, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds like 3-(4-chlorophenyl)-5-(((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-1,2,4-oxadiazole share a similar core structure but differ in their substituents.
1,3,4-Oxadiazole Derivatives: These compounds have a different arrangement of nitrogen and oxygen atoms in the ring but exhibit similar chemical properties.
Uniqueness
(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group enhances its stability and potential for interaction with biological targets, while the methanamine group provides a site for further functionalization .
Properties
IUPAC Name |
(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-6-8-11-9(12-13-8)7-4-2-1-3-5-7/h1-5H,6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBMJBDECSEYCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10920321 | |
Record name | 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10920321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90564-77-5 | |
Record name | 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10920321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Aminomethyl-3-(phenyl)-[1,2,4]oxadiazole; hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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